Methyl 2-methyl-3-(methylamino)propanoate

Overview

Description

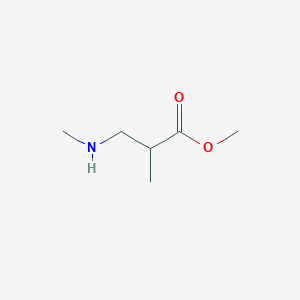

Methyl 2-methyl-3-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2. It is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid. This compound is known for its applications in various chemical and biological research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-(methylamino)propanoate can be synthesized through the esterification of 2-methyl-3-(methylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products:

Oxidation: 2-methyl-3-(methylamino)propanoic acid.

Reduction: 2-methyl-3-(methylamino)propan-1-ol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Methyl 2-methyl-3-(methylamino)propanoate

- CAS Number : 21388-25-0

- Molecular Weight : 131.17 g/mol

The compound is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid, characterized by its unique ester functional group which enhances its solubility and reactivity in biological systems.

Scientific Research Applications

This compound has several significant applications across various fields:

Chemistry

- Building Block : It serves as a crucial building block for synthesizing more complex organic molecules and intermediates.

- Reagent in Organic Synthesis : Utilized in various synthetic pathways, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Interactions : The compound participates in enzyme-substrate interactions, influencing metabolic pathways and enzyme kinetics.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of bacteria and fungi, suggesting potential for developing new antimicrobial agents.

Pharmacology

- Therapeutic Potential : Research indicates possible pharmacological applications, including modulation of receptor activity and enzyme inhibition, which are critical for drug development.

Industry

- Specialty Chemicals Production : Employed in the synthesis of specialty chemicals and as an intermediate in pharmaceuticals and agrochemicals production.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Antimicrobial Efficacy

A study demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in treating infections caused by resistant strains.

Enzymatic Studies

Research focused on the interactions between this compound and specific enzymes revealed insights into its role as an inhibitor or substrate. Such findings are valuable for drug design and understanding metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-methyl-3-(methylamino)propanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to mimic or inhibit natural substrates, thereby modulating biological processes.

Comparison with Similar Compounds

Methyl 3-(dimethylamino)propanoate: Similar in structure but with an additional methyl group on the amino nitrogen.

Ethyl 2-methyl-3-(methylamino)propanoate: Similar ester but with an ethyl group instead of a methyl group.

2-Methyl-3-(methylamino)propanoic acid: The parent acid form of the compound.

Uniqueness: Methyl 2-methyl-3-(methylamino)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.

Biological Activity

Methyl 2-methyl-3-(methylamino)propanoate, an organic compound with the molecular formula , is recognized for its diverse biological activities and applications in chemical and biological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula:

- CAS Number: 21388-25-0

The compound is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid, characterized by its unique ester functional group which contributes to its solubility and reactivity in biological systems .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

-

Antimicrobial Activity:

- The compound has demonstrated significant antimicrobial properties against various bacteria, fungi, and yeasts. This broad-spectrum activity makes it a potential candidate for developing new antimicrobial agents.

-

Enzyme Interactions:

- Research indicates that this compound plays a role in enzyme-substrate interactions. Its structural features allow it to participate in metabolic pathways, influencing enzyme kinetics and substrate specificity.

- Pharmacological Applications:

The mechanism of action of this compound involves its interaction with various biological targets:

- Receptor Binding: The compound may act as a ligand for specific receptors, modulating their activity and leading to downstream biological effects.

- Enzyme Modulation: It can influence the activity of enzymes involved in metabolic processes, which is critical for understanding its pharmacological potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(dimethylamino)propanoate | Additional methyl group on the amino nitrogen | Enhanced basicity due to extra methyl group |

| Ethyl 2-methyl-3-(methylamino)propanoate | Ethyl group instead of a methyl group | Different solubility properties compared to methyl ester |

| 2-Methyl-3-(methylamino)propanoic acid | Parent acid form | Lacks ester functionality, affecting reactivity |

This table highlights how the unique structural features of this compound contribute to its distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy:

- A study demonstrated that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in treating infections caused by resistant strains.

-

Enzymatic Studies:

- Research focused on the interactions between this compound and specific enzymes revealed insights into its role as an inhibitor or substrate, providing valuable information for drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-3-(methylamino)propanoate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves coupling methylamino groups to propanoate backbones via nucleophilic substitution or reductive amination. For example, similar compounds are synthesized by reacting amine precursors with esterified carboxylic acids under inert atmospheres, followed by purification using silica gel column chromatography with gradients like pentane/acetone (5:1) . Optimize yields by controlling reaction time (e.g., heating at 55°C for 24 hours) and using catalysts like triethylamine to neutralize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology : Employ a combination of:

- NMR Spectroscopy : Confirm backbone structure (e.g., methyl groups at δ 1.2–1.5 ppm, ester carbonyl at δ 170–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C8H15NO2) with <1 ppm error .

- HPLC with Chiral Columns : Assess enantiomeric purity using columns like Chiralpak IA and mobile phases such as hexane/isopropanol (90:10) .

Q. How should researchers handle stability challenges during storage?

- Methodology : Store at –20°C under nitrogen to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis (C18 columns, acetonitrile/water gradients). Avoid exposure to moisture and acidic/basic conditions, which accelerate decomposition .

Advanced Research Questions

Q. How can conflicting NMR or HRMS data be resolved when characterizing derivatives of this compound?

- Methodology : Contradictions often arise from solvent effects or impurities. For NMR, re-run experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to confirm peak shifts. For HRMS, use isotopic pattern analysis to distinguish between isobaric impurities. Cross-validate with independent techniques like IR spectroscopy (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>) .

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical fidelity validated?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes). Confirm enantiomeric excess (ee) via chiral HPLC or <sup>1</sup>H NMR with chiral shift reagents (e.g., Eu(hfc)3). Compare retention times with racemic mixtures .

Q. How do pH and temperature variations affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Conduct kinetic studies under controlled conditions. For example, at pH 7–9 (buffered with ammonium acetate), the methylamino group acts as a nucleophile, while acidic conditions (pH <4) protonate the amine, reducing reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What advanced computational methods support mechanistic studies of its interactions with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes or receptors. Validate with MD simulations (GROMACS) under physiological conditions (310 K, 1 atm). Cross-reference with experimental IC50 data from enzyme inhibition assays .

Q. Methodological Considerations

Q. How can impurities arising during synthesis be profiled and quantified?

- Methodology : Use LC-MS/MS in MRM mode to detect trace byproducts (e.g., unreacted amines or ester hydrolysis products). Compare retention times and fragmentation patterns with reference standards (e.g., EP impurity guidelines for propanoate derivatives) .

Q. What safety protocols are essential for handling this compound in aqueous environments?

- Methodology : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Neutralize spills with 5% sodium bicarbonate. Monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH 2012) .

Q. How does the compound’s logP influence its application in membrane permeability studies?

Properties

IUPAC Name |

methyl 2-methyl-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWYMMPWYAQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520491 | |

| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21388-25-0 | |

| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21388-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.